2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 1210224-35-3
VCID: VC2904920
InChI: InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H
SMILES: C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br
Molecular Formula: C15H11BrF2N2OS
Molecular Weight: 385.2 g/mol

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

CAS No.: 1210224-35-3

Cat. No.: VC2904920

Molecular Formula: C15H11BrF2N2OS

Molecular Weight: 385.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide - 1210224-35-3

Specification

CAS No. 1210224-35-3
Molecular Formula C15H11BrF2N2OS
Molecular Weight 385.2 g/mol
IUPAC Name 2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Standard InChI InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H
Standard InChI Key LPHUPRLIHYYNLL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br

Introduction

Chemical Identity and Physical Properties

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a crystalline solid with the following identifiers and physical characteristics:

PropertyValue
CAS Number1210224-35-3
Molecular FormulaC₁₅H₁₁BrF₂N₂OS
Molecular Weight385.226 g/mol
IUPAC Name2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Physical StateSolid
Melting Point>230°C
Storage TemperatureAmbient
MDL NumberMFCD08458147

The compound's structure contains several key functional groups: a thiazole heterocyclic core, a 2,5-difluorophenyl moiety attached to the amino group at the 2-position of the thiazole, and a 2-hydroxyphenyl group at the 4-position, with the molecule existing as a hydrobromide salt .

Structural Features and Characterization

The molecular structure of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is characterized by the following structural descriptors:

Structural DescriptorValue
Standard InChIInChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H
Standard InChIKeyLPHUPRLIHYYNLL-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br
Canonical SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br

The compound's distinctive features include:

  • A five-membered thiazole ring with nitrogen and sulfur heteroatoms

  • A 2,5-difluorophenyl group attached to the exocyclic amino nitrogen

  • A 2-hydroxyphenyl group at position 4 of the thiazole

  • A hydrobromide salt formation that enhances solubility

Synthesis and Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically follows established methods for preparing 2-aminothiazole derivatives. The most common approach is the Hantzsch thiazole synthesis, which involves the condensation of thiourea derivatives with α-haloketones.

Structural FeatureEffect on ActivityRelevance to Current Compound
Thiazole coreEssential for activity; isosteric replacements lead to activity lossPreserved in the compound
C-4 substituent2-Pyridyl group optimal for antimycobacterial activityContains 2-hydroxyphenyl at C-4, which may result in different activity profile
C-2 substituentTolerates various amine and amide substitutions; lipophilic groups often enhance activity2,5-difluorophenyl group provides lipophilicity and electronic effects
Fluorine substitutionCan enhance metabolic stability and membrane permeabilityContains two strategically positioned fluorine atoms

The presence of the 2-hydroxyphenyl group at C-4 in the current compound, rather than the 2-pyridyl group found in the most active antimycobacterial derivatives, suggests it may exhibit a different biological activity profile that warrants investigation .

Comparative Analysis with Related Compounds

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide belongs to a family of fluorophenyl-substituted aminothiazole derivatives. Comparing it with structurally related compounds provides insights into the significance of specific structural features.

Comparison with Other Fluorophenyl-Substituted Aminothiazoles

CompoundStructural DifferencePotential Impact on Properties
2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromideSingle fluorine at position 3 vs. difluoro at positions 2,5Different electronic distribution; potentially altered lipophilicity and binding properties
2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromideSingle fluorine at position 4 vs. difluoro at positions 2,5Different spatial orientation of fluorine; potentially altered receptor interactions

The position and number of fluorine substituents on the phenyl ring significantly influence the compound's electronic properties, lipophilicity, hydrogen bonding capacity, and consequently, its biological activity profile. The 2,5-difluoro substitution pattern in the title compound creates a unique electronic environment that may contribute to distinct biological properties compared to its mono-fluorinated counterparts .

Research Applications

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide has potential applications across multiple research domains:

Medicinal Chemistry Research

The compound serves as an important chemical tool for medicinal chemistry research, particularly in:

  • Drug discovery programs targeting infectious diseases

  • Structure-activity relationship studies for antimicrobial drug development

  • Development of fluorine-containing therapeutic agents

The presence of fluorine atoms in the structure is particularly significant for medicinal chemistry applications, as fluorine substitution is a common strategy to enhance metabolic stability, membrane permeability, and target binding affinity of drug candidates .

Chemical Biology

In chemical biology research, the compound may serve as:

  • A chemical probe for investigating biological pathways

  • A scaffold for the development of biological imaging agents

  • A starting point for the synthesis of chemical libraries for biological screening

The thiazole scaffold combined with the hydroxyphenyl group creates potential for hydrogen bonding interactions with biological targets, while the difluorophenyl group contributes to specific electronic and conformational properties that may be exploited in chemical biology applications .

ParameterRecommendation
TemperatureAmbient
ContainerAir-tight, preferably in the original container
ProtectionProtect from light, moisture, and oxidizing agents
Long-term StorageStore in a cool, dry place away from direct sunlight

The compound should be stored in accordance with standard practices for research chemicals, with particular attention to protecting it from environmental factors that could lead to degradation .

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